molecular formula C26H26O3 B14240048 2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one CAS No. 511226-18-9

2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one

Cat. No.: B14240048
CAS No.: 511226-18-9
M. Wt: 386.5 g/mol
InChI Key: NNFGVWUHNPWRCM-UHFFFAOYSA-N
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Description

2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a cyclohexanone core with two hydroxyphenylmethylidene groups attached, making it a derivative of chalcones, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between cyclohexanone and 4-hydroxy-3-(prop-2-en-1-yl)benzaldehyde under basic conditions. The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The double bonds in the prop-2-en-1-yl groups can be reduced to form saturated derivatives.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways involved in inflammation and oxidative stress, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Compounds with a similar core structure but different substituents.

    Flavonoids: Natural compounds with similar biological activities.

    Curcuminoids: Compounds derived from turmeric with similar anti-inflammatory properties.

Uniqueness

2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

511226-18-9

Molecular Formula

C26H26O3

Molecular Weight

386.5 g/mol

IUPAC Name

2,6-bis[(4-hydroxy-3-prop-2-enylphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C26H26O3/c1-3-6-20-14-18(10-12-24(20)27)16-22-8-5-9-23(26(22)29)17-19-11-13-25(28)21(15-19)7-4-2/h3-4,10-17,27-28H,1-2,5-9H2

InChI Key

NNFGVWUHNPWRCM-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)CC=C)C2=O)O

Origin of Product

United States

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